N-(4-ethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
The compound N-(4-ethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide features a pyridazine-thiazole heterocyclic core, substituted with a 4-ethylphenyl group and a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-3-16-4-10-19(11-5-16)27-21(30)14-31-22-13-12-20(28-29-22)23-15(2)26-24(32-23)17-6-8-18(25)9-7-17/h4-13H,3,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTYQJDWYVPOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Pyridazine ring : Often associated with various pharmacological effects.
- Fluorophenyl group : This substitution can enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole-containing compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL against Gram-positive bacteria .
Anticonvulsant Activity
Compounds containing thiazole and pyridazine structures have been evaluated for their anticonvulsant properties. In preclinical trials, certain thiazole derivatives exhibited protective effects in seizure models, indicating potential therapeutic applications in epilepsy management. For example, a related compound showed a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that thiazole-based compounds can induce cytotoxic effects in cancer cell lines. One study reported that a structurally similar compound exhibited significant cytostatic activity against pancreatic cancer cells (DAN-G), suggesting that modifications to the thiazole structure may enhance anticancer efficacy .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Thiazoles are known to inhibit various enzymes that are crucial for microbial survival.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis or inhibit proliferation through cell cycle arrest.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
The thiazole moiety present in N-(4-ethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is known for its anticancer properties. Studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A derivative similar to the compound under discussion showed significant inhibition of cell growth in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have shown promising results against a range of bacterial strains:
- Case Study 2 : Research on thiazole-integrated compounds revealed that certain derivatives exhibited antibacterial activity comparable to norfloxacin against Staphylococcus epidermidis, indicating potential for development as new antimicrobial agents .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole-containing compounds. The mechanism involves modulation of neurotransmitter systems and ion channels:
- Case Study 3 : A related thiazole derivative demonstrated effective protection against seizures in electroshock models, showcasing the promise of thiazole-based compounds in treating epilepsy .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of thiazole derivatives is crucial for optimizing their biological activity. Modifications in the phenyl and pyridazine rings significantly influence their pharmacological profiles:
Comparison with Similar Compounds
Structural Variations and Heterocyclic Cores
The target compound’s pyridazine-thiazole core distinguishes it from analogs with triazole, imidazothiazole, or furan-based heterocycles. Key comparisons include:
Key Observations :
- Pyridazine-Thiazole vs. Triazole Systems: The pyridazine-thiazole core may offer distinct electronic and steric properties compared to triazole-based analogs. Triazole derivatives (e.g., KA1-KA15) demonstrate broad-spectrum antimicrobial activity, attributed to their ability to disrupt microbial membranes or enzyme function .
- Fluorophenyl Substitution: Both the target compound and the imidazothiazole derivative in incorporate 4-fluorophenyl groups.
Substituent Effects on Bioactivity
- 4-Ethylphenyl Group: The ethyl group on the phenyl ring in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -Cl, -NO₂) in KA1-KA13. highlights that electron-withdrawing substituents on phenyl rings significantly enhance antimicrobial and anti-inflammatory activities .
- 4-Methyl-Thiazole : The 4-methyl group on the thiazole ring could sterically hinder interactions with hydrophobic enzyme pockets, a feature absent in triazole-based FP1-12 derivatives, which show antiproliferative effects against cancer cells .
Pharmacological Potential
- Anti-Inflammatory Activity : Compounds like 3.1-3.21 () with triazole-furan cores exhibit anti-exudative activity comparable to diclofenac . The target’s fluorophenyl and pyridazine groups may similarly modulate cyclooxygenase (COX) or cytokine pathways, though this remains speculative without direct data.
- Antimicrobial Activity: KA3, KA4, and KA7 () demonstrate MIC values as low as 12.5 µg/mL against S. aureus and E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
